molecular formula C12H19Br2ClN2O B587892 Brombuterol hydrochloride CAS No. 21912-49-2

Brombuterol hydrochloride

Cat. No. B587892
CAS RN: 21912-49-2
M. Wt: 402.555
InChI Key: XGPFKIAOVSGRSY-UHFFFAOYSA-N
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Description

Brombuterol hydrochloride is an agonist of the β2-adrenergic receptor (β2-AR) . It has been used as an illicit feed additive to increase the muscle-to-fat ratio of livestock .


Molecular Structure Analysis

The molecular structure of Brombuterol hydrochloride is represented by the SMILES string BrC1=C(N)C(Br)=CC(C(CNC(C)(C)C)O)=C1.Cl . Its molecular formula is C12H18Br2N2O • HCl and it has a molecular weight of 402.55 g/mol .


Physical And Chemical Properties Analysis

Brombuterol hydrochloride has a molecular weight of 402.55 g/mol . Its molecular formula is C12H18Br2N2O • HCl .

Scientific Research Applications

Food Safety and Residue Analysis

Brombuterol hydrochloride has been used as an additive in animal feed to enhance the lean meat-to-fat ratio. However, due to its potential harm to consumers, there is a significant need for sensitive, simple, and rapid analytical methods to monitor brombuterol residue in food products. A study has developed a competitive lateral flow immunochromatographic assay (FLIA) based on surface-enhanced Raman scattering (SERS) for ultrasensitive quantitative determination of brombuterol in swine liver, pork, and feed samples .

Nanotechnology and Sensor Development

A novel application of brombuterol hydrochloride is in the field of nanotechnology, where it is used to develop electrochemiluminescent immunoassays. These assays employ a multiple signal amplification strategy using dendrimers and nanoparticles, providing a sensitive method for detecting brombuterol with applications in clinical, environmental, and food analyses .

Mechanism of Action

Target of Action

Brombuterol hydrochloride, also known as Bambuterol, primarily targets the β2-adrenergic receptors . These receptors play a crucial role in the regulation of bronchial muscle tone and lung secretions, making them key targets in the management of respiratory conditions .

Mode of Action

Brombuterol hydrochloride acts as an agonist to the β2-adrenergic receptors . This interaction stimulates the intracellular enzyme adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels leads to relaxation of bronchial smooth muscle, resulting in bronchodilation .

Biochemical Pathways

The primary biochemical pathway affected by Brombuterol hydrochloride involves the β2-adrenergic receptor signaling pathway . The activation of this pathway leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates multiple targets, leading to relaxation of bronchial smooth muscle and inhibition of pro-inflammatory mediators .

Pharmacokinetics

Brombuterol hydrochloride exhibits extensive hepatic metabolism, and is further metabolized to terbutaline by plasma cholinesterase . It has a bioavailability of 20% . The elimination half-life of Brombuterol hydrochloride is approximately 13 hours, and that of its active metabolite, terbutaline, is approximately 21 hours . The compound is primarily excreted via the renal route .

Result of Action

The primary result of Brombuterol hydrochloride’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This effect helps to alleviate symptoms associated with conditions such as asthma, bronchitis, and emphysema .

Action Environment

The action of Brombuterol hydrochloride can be influenced by various environmental factors. For instance, concomitant administration of Brombuterol hydrochloride with corticosteroids, diuretics, and xanthine derivatives (such as theophylline) increases the risk of hypokalemia (decreased levels of potassium in the blood) . Furthermore, Brombuterol hydrochloride acts as a cholinesterase inhibitor, and can prolong the duration of action of suxamethonium (succinylcholine) and other drugs whose breakdown in the body depends on cholinesterase function .

properties

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPFKIAOVSGRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944512
Record name 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21912-49-2
Record name 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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